molecular formula C19H20BrN3O2 B13150238 1-Amino-2-bromo-4-((3-(dimethylamino)propyl)amino)anthraquinone CAS No. 51818-35-0

1-Amino-2-bromo-4-((3-(dimethylamino)propyl)amino)anthraquinone

Cat. No.: B13150238
CAS No.: 51818-35-0
M. Wt: 402.3 g/mol
InChI Key: PYNSDZJYUOHMQC-UHFFFAOYSA-N
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Description

1-Amino-2-bromo-4-((3-(dimethylamino)propyl)amino)anthraquinone is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and various functional groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-2-bromo-4-((3-(dimethylamino)propyl)amino)anthraquinone typically involves multiple steps, starting with the preparation of the anthraquinone coreThe final step involves the attachment of the dimethylamino propyl group through a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The process may also include purification steps such as recrystallization and chromatography to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

1-Amino-2-bromo-4-((3-(dimethylamino)propyl)amino)anthraquinone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted anthraquinone derivatives, which can have different functional groups depending on the reagents and conditions used .

Scientific Research Applications

1-Amino-2-bromo-4-((3-(dimethylamino)propyl)amino)anthraquinone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Amino-2-bromo-4-((3-(dimethylamino)propyl)amino)anthraquinone involves its interaction with specific molecular targets. The compound can bind to DNA and proteins, affecting their function and leading to various biological effects. The pathways involved may include inhibition of enzyme activity and interference with cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Amino-2-bromo-4-((3-(dimethylamino)propyl)amino)anthraquinone is unique due to the presence of both the bromo and dimethylamino propyl groups, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

51818-35-0

Molecular Formula

C19H20BrN3O2

Molecular Weight

402.3 g/mol

IUPAC Name

1-amino-2-bromo-4-[3-(dimethylamino)propylamino]anthracene-9,10-dione

InChI

InChI=1S/C19H20BrN3O2/c1-23(2)9-5-8-22-14-10-13(20)17(21)16-15(14)18(24)11-6-3-4-7-12(11)19(16)25/h3-4,6-7,10,22H,5,8-9,21H2,1-2H3

InChI Key

PYNSDZJYUOHMQC-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCNC1=CC(=C(C2=C1C(=O)C3=CC=CC=C3C2=O)N)Br

Origin of Product

United States

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